![molecular formula C14H14 B14500550 (5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is a unique organic compound characterized by its distinct structure, which includes a benzoannulene core with three conjugated double bonds and two methyl groups at positions 6 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization to form the annulene ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its electronic properties may allow it to interact with electron-rich or electron-deficient sites in biological molecules, leading to changes in their activity. Additionally, its structural features may enable it to bind to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Benzo[a]cyclooctene: Another benzoannulene derivative with different substitution patterns.
Dibenzoanthracene: A polycyclic aromatic hydrocarbon with a similar core structure but additional fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is unique due to its specific substitution pattern and electronic properties, which distinguish it from other similar compounds
Properties
Molecular Formula |
C14H14 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene |
InChI |
InChI=1S/C14H14/c1-11-6-5-9-13-7-3-4-8-14(13)10-12(11)2/h3-10H,1-2H3/b6-5?,9-5-,11-6-,12-10-,12-11?,13-9?,14-10? |
InChI Key |
GOLLYIZZGSASOC-JVOOKVHGSA-N |
Isomeric SMILES |
C/C/1=C/C=C\C2=CC=CC=C2/C=C1/C |
Canonical SMILES |
CC1=CC=CC2=CC=CC=C2C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


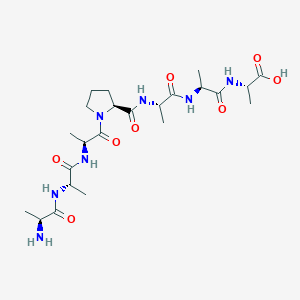
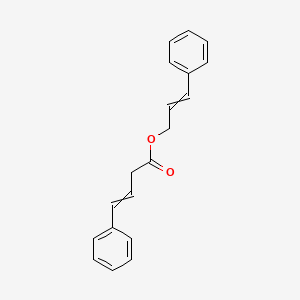
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

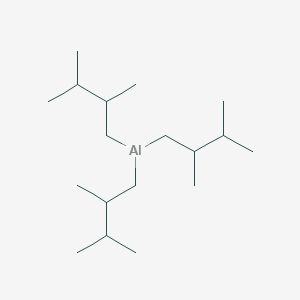
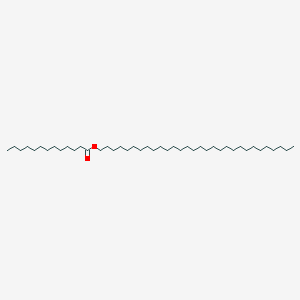
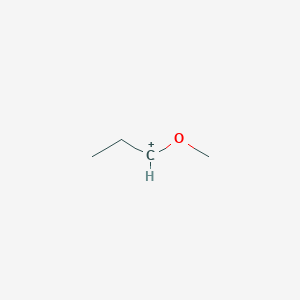
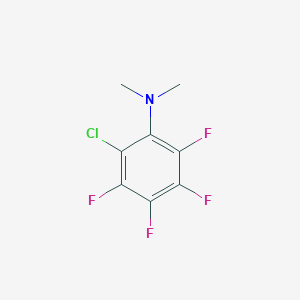
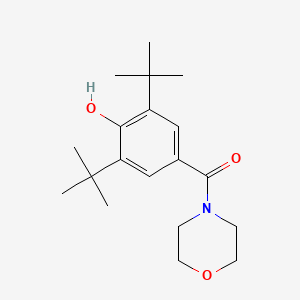
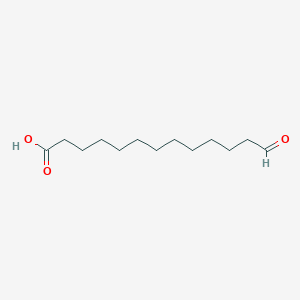
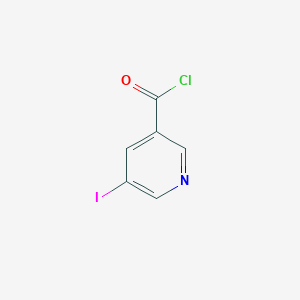
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
